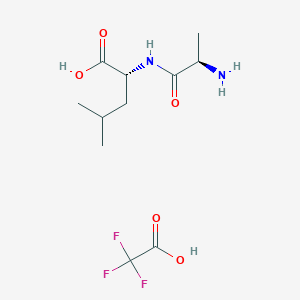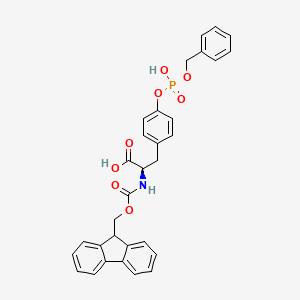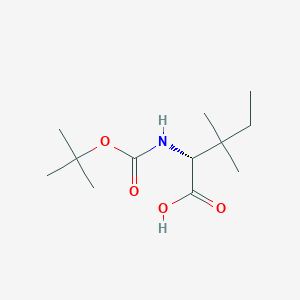
D-Ala-D-Leu-OH TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“D-Ala-D-Leu-OH TFA” is a synthetic peptide that has become increasingly popular in various areas of scientific research. It is a compound of D-alanyl-D-leucine with 2,2,2-trifluoroacetic acid (1:1) .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . The synthesis of natural product-like cyclic peptides containing non-proteinogenic building blocks (e.g., D-amino acids) is most effectively accomplished by chemical methods, such as the split-and-pool solid-phase synthesis method .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H19F3N2O5. Its molecular weight is 316.27 g/mol. The linear formula is C9H18N2O3.C2HF3O2 .
Chemical Reactions Analysis
Trifluoroacetic acid (TFA) has been assayed by various methods such as gas chromatography, GC mass spectroscopy, reversed-phase HPLC, isotachophoresis, infrared spectrometry, titration, spectrophotometry, and ion-exchange chromatography . Ion chromatography (IC) is advantageous because it is sensitive, simple, and can be automated .
Physical And Chemical Properties Analysis
“this compound” is a white powder . It has a melting point of 138-147 °C . It should be stored at 0-8°C .
科学的研究の応用
D-Ala-D-Leu-OH TFA TFA has been used in a variety of scientific research applications. It has been used as a stabilizing agent in the synthesis of peptides and proteins. It has also been used as a potential therapeutic agent for the treatment of certain diseases, such as cancer and Alzheimer’s disease. In addition, it has been used in the synthesis of peptide-based drugs, as well as in the development of novel peptide-based drugs.
作用機序
The mechanism of action of D-Ala-D-Leu-OH TFA TFA is not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to modulate their activity. Specifically, it is thought to interact with proteins in the cell membrane and modulate their activity, which can lead to changes in the signaling pathways of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound TFA are not fully understood. However, it is believed to have a variety of effects on the body, including the modulation of cell signaling pathways and the regulation of gene expression. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
D-Ala-D-Leu-OH TFA TFA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of applications. However, it is also limited by its solubility and stability, as well as its potential toxicity.
将来の方向性
The future directions of D-Ala-D-Leu-OH TFA TFA research are numerous. One potential direction is to further explore its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods. Finally, research could be conducted to explore the potential of this compound TFA as a drug delivery system for peptide-based drugs.
合成法
D-Ala-D-Leu-OH TFA TFA is synthesized through a series of chemical reactions. The first step is to react a thiol compound with a carboxylic acid to form an acylthioester. This acylthioester is then reacted with an alcohol to form a thioester. The thioester is then reacted with a base to form a thiol ester. Finally, the thiol ester is reacted with a fluorine-containing compound to form this compound TFA.
特性
IUPAC Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.C2HF3O2/c1-5(2)4-7(9(13)14)11-8(12)6(3)10;3-2(4,5)1(6)7/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);(H,6,7)/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZWVQFOYTDAF-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)







